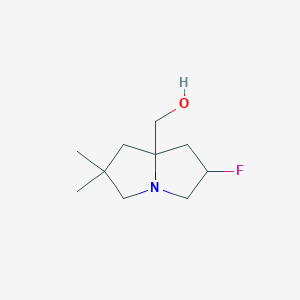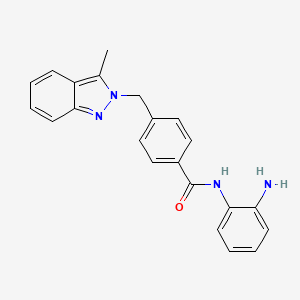
n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole moiety, which is known for its biological activity, making it a candidate for research in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the indazole derivative with the aminophenyl benzamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is of interest due to its potential interactions with various biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s structure suggests it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications might include its use as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The exact mechanism of action for n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide is not well-defined. its structure suggests it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- n-(2-Aminophenyl)-4-((2-methyl-2h-indazol-2-yl)methyl)benzamide
- n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide
Uniqueness
What sets n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide apart is its specific substitution pattern on the indazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
920314-79-0 |
|---|---|
Fórmula molecular |
C22H20N4O |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-4-[(3-methylindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15-18-6-2-4-8-20(18)25-26(15)14-16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-13H,14,23H2,1H3,(H,24,27) |
Clave InChI |
GJJWNGFRRAVJHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


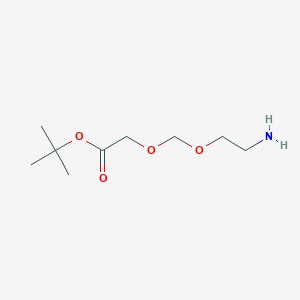
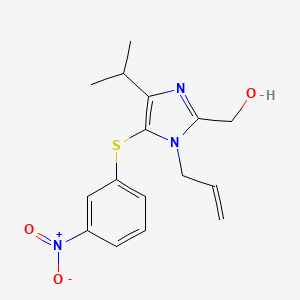
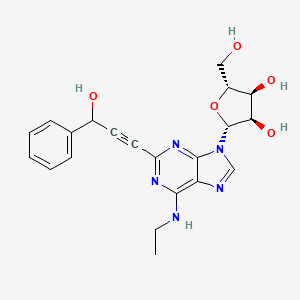
![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)

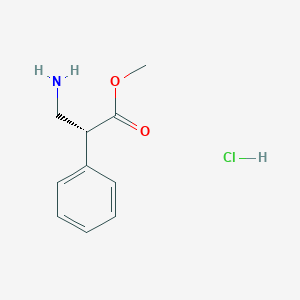
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)

![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
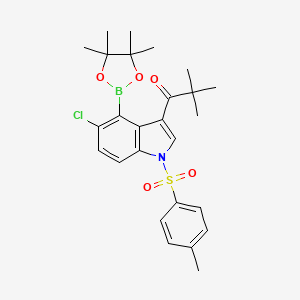
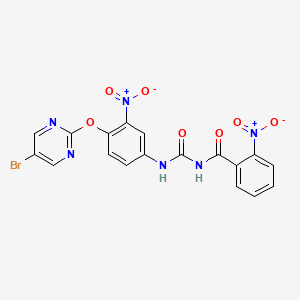
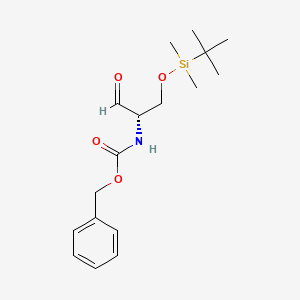
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
